molecular formula C8H14N4O2S B1597911 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine CAS No. 175202-17-2

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine

Cat. No. B1597911
CAS RN: 175202-17-2
M. Wt: 230.29 g/mol
InChI Key: OJZIKVJYVVQUDG-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of cell proliferation and survival, which is a hallmark of cancer cells. The exact mechanism of action may vary depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine depend on the specific kinase being targeted. It has been shown to inhibit the activity of several kinases involved in cancer cell proliferation and survival. It may also have immunomodulatory effects, which could be beneficial in the treatment of autoimmune disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine in lab experiments is its specificity for certain kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the limitations of this compound is its potential toxicity. It may have off-target effects and could lead to unwanted side effects in vivo.

Future Directions

There are several future directions for the research on 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine. One of the most promising areas of research is its use as a cancer treatment. It has shown promising results in preclinical studies and could potentially be used in combination with other drugs to improve treatment outcomes. Another area of research is its use in the treatment of autoimmune disorders. It may have immunomodulatory effects that could be beneficial in the treatment of these diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is a promising compound that has potential applications in various fields. Its synthesis method has been extensively studied, and its mechanism of action has been well characterized. It has been shown to inhibit the activity of several kinases, which makes it a potential candidate for the treatment of cancer and autoimmune disorders. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields.

Scientific Research Applications

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a kinase inhibitor. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

5-tert-butylsulfonylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-8(2,3)15(13,14)5-4-11-7(10)12-6(5)9/h4H,1-3H3,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIKVJYVVQUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381068
Record name 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175202-17-2
Record name 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175202-17-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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